

Application Notes and Protocols for Assessing ML375 Activity In Vitro

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Compound of Interest

Compound Name: *ml375*

Cat. No.: *B1193237*

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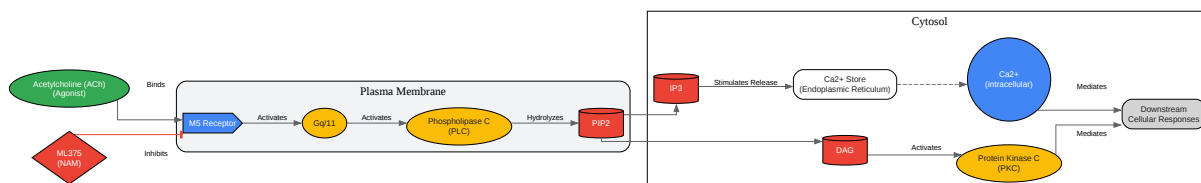
Introduction

ML375 is a potent, selective, and brain-penetrant negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor (M5 mAChR)[1][2][3]. The M5 receptor is a G protein-coupled receptor (GPCR) that couples to the Gq/11 family of G proteins[4][5]. Upon activation by an agonist such as acetylcholine (ACh), the M5 receptor stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently triggers the release of intracellular calcium (Ca²⁺)[5][6]. As a NAM, **ML375** reduces the potency and/or maximal response of agonists at the M5 receptor by binding to an allosteric site, a site distinct from the orthosteric site where acetylcholine binds[2][7][8].

These application notes provide detailed protocols for assessing the in vitro activity of **ML375**, focusing on its inhibitory effect on the M5 mAChR signaling pathway. The primary assays described are the calcium mobilization assay and the inositol monophosphate (IP1) accumulation assay, both of which are robust methods for quantifying the activity of compounds targeting Gq-coupled receptors.

M5 Receptor Signaling Pathway

The following diagram illustrates the canonical Gq-coupled signaling pathway activated by the M5 muscarinic receptor and the inhibitory action of **ML375**.

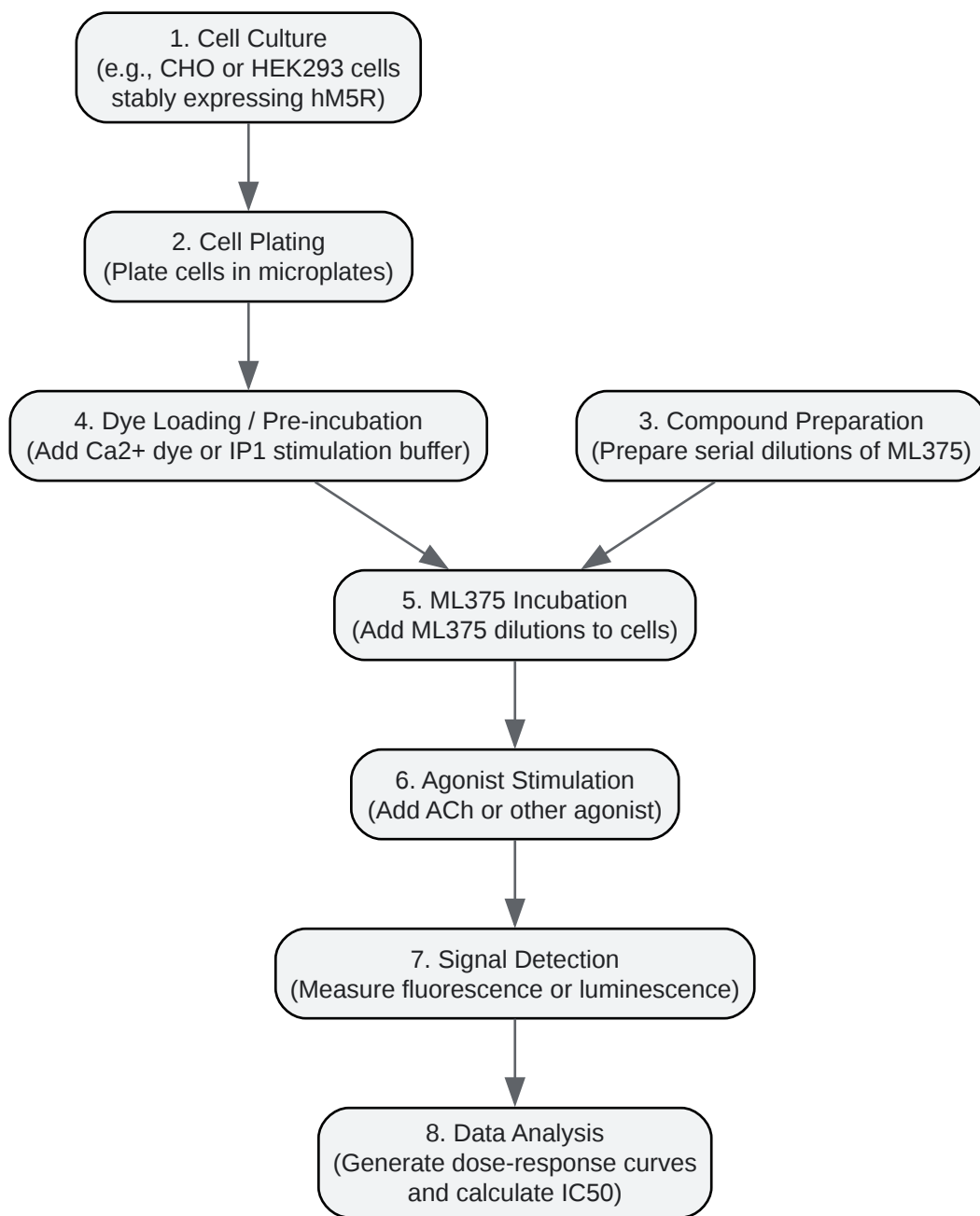


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Caption: M5 muscarinic receptor signaling pathway and the inhibitory effect of **ML375**.

Experimental Workflow for Assessing ML375 Activity

The general workflow for evaluating the in vitro activity of **ML375** is depicted below. This process involves preparing cells expressing the M5 receptor, treating them with the compound, stimulating with an agonist, and finally detecting the cellular response.



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Caption: General experimental workflow for in vitro assessment of **ML375**.

Data Presentation

The following tables summarize the key characteristics and expected outcomes for **ML375** in the described assays.

Table 1: **ML375** Properties

Property	Value	Reference
Target	M5 Muscarinic Acetylcholine Receptor (M5 mAChR)	[1][2][7]
Mechanism of Action	Negative Allosteric Modulator (NAM)	[1][2][7][8]
Human M5 IC50	300 nM	[1][2][3]
Rat M5 IC50	790 nM	[1][2][3]
Selectivity	Inactive at M1-M4 mAChRs (IC50 > 30 µM)	[1][2]

Table 2: Expected Results from In Vitro Assays

Assay	Parameter Measured	Expected Effect of ML375
Calcium Mobilization	Increase in intracellular Ca ²⁺	Concentration-dependent inhibition of agonist-induced Ca ²⁺ release
IP1 Accumulation	Accumulation of inositol monophosphate (IP1)	Concentration-dependent inhibition of agonist-induced IP1 accumulation
Radioligand Binding	Dissociation rate of a radiolabeled antagonist	Decreased dissociation rate of the radiolabeled antagonist

Experimental Protocols

Protocol 1: Calcium Mobilization Assay

This assay measures the ability of **ML375** to inhibit agonist-induced increases in intracellular calcium in cells expressing the M5 receptor. A calcium-sensitive fluorescent dye is used to detect changes in intracellular calcium levels.

Materials and Reagents:

- Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human M5 muscarinic receptor (hM5R).
- Cell Culture Medium: DMEM/F-12 with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
- Assay Plate: Black, clear-bottom 96-well or 384-well microplates.
- Calcium-Sensitive Dye: Fluo-4 AM or equivalent calcium indicator.
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
- Agonist: Acetylcholine (ACh) or Carbachol.
- Test Compound: **ML375**, dissolved in DMSO.
- Probenecid (optional): An anion-exchange transport inhibitor that can reduce dye leakage from the cells.
- Fluorescence Plate Reader: Equipped with appropriate filters for the chosen dye (e.g., Ex/Em ~485/525 nm for Fluo-4).

Procedure:

- Cell Plating:
 - Harvest and count the hM5R-expressing cells.
 - Seed the cells into the assay plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 40,000-80,000 cells/well for a 96-well plate).
 - Incubate the plate at 37°C, 5% CO₂ for 18-24 hours.
- Dye Loading:

- Prepare the dye loading solution by dissolving the calcium-sensitive dye in assay buffer according to the manufacturer's instructions. Probenecid can be included at this step.
- Aspirate the cell culture medium from the wells.
- Add the dye loading solution to each well and incubate for 45-60 minutes at 37°C, 5% CO₂.
- Compound Addition:
 - Prepare serial dilutions of **ML375** in assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).
 - After the dye loading incubation, gently wash the cells with assay buffer to remove excess dye.
 - Add the **ML375** dilutions and vehicle control to the appropriate wells.
 - Incubate the plate at room temperature for 15-30 minutes.
- Agonist Stimulation and Signal Detection:
 - Prepare the agonist solution in assay buffer at a concentration that will elicit a submaximal response (e.g., EC₈₀) after addition to the wells.
 - Place the plate in the fluorescence plate reader.
 - Set the reader to measure fluorescence kinetically, with an initial baseline reading followed by the addition of the agonist.
 - Inject the agonist solution into the wells and immediately begin recording the fluorescence signal for 60-120 seconds.
- Data Analysis:
 - Determine the maximum fluorescence response for each well.

- Normalize the data to the vehicle control (0% inhibition) and a positive control (e.g., a known M5 antagonist, 100% inhibition).
- Plot the normalized response against the log concentration of **ML375** and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: IP1 Accumulation Assay

This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, following M5 receptor activation. This is a robust endpoint assay that is less susceptible to artifacts than calcium assays.

Materials and Reagents:

- Cell Line: CHO or HEK293 cells stably expressing hM5R.
- Cell Culture Medium: As described in Protocol 1.
- Assay Plate: White, solid-bottom 96-well or 384-well microplates.
- IP1 Assay Kit: A commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or similar immunoassay kit for IP1 detection.
- Stimulation Buffer: Provided in the IP1 assay kit, typically containing LiCl to prevent IP1 degradation.
- Agonist: Acetylcholine or Carbachol.
- Test Compound: **ML375**, dissolved in DMSO.
- Lysis Buffer: Provided in the IP1 assay kit.
- HTRF Plate Reader: Capable of reading the fluorescence emission at the two wavelengths specified by the kit manufacturer.

Procedure:

- Cell Plating:

- Harvest and count the hM5R-expressing cells.
- Seed the cells into the assay plate at an appropriate density (e.g., 20,000-40,000 cells/well for a 384-well plate).
- Incubate the plate at 37°C, 5% CO₂ for 18-24 hours.
- Compound and Agonist Addition:
 - Prepare serial dilutions of **ML375** in stimulation buffer.
 - Prepare the agonist at a fixed concentration (e.g., EC₈₀) in stimulation buffer containing the corresponding **ML375** dilution. Also prepare a vehicle control.
 - Aspirate the cell culture medium from the wells.
 - Add the **ML375**/agonist solutions to the appropriate wells.
 - Incubate the plate at 37°C for 30-60 minutes.
- Cell Lysis and IP1 Detection:
 - Following the incubation, add the lysis buffer containing the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) to each well.
 - Incubate the plate at room temperature for 60 minutes, protected from light.
- Signal Detection:
 - Read the plate on an HTRF-compatible plate reader at the specified emission wavelengths (e.g., 665 nm and 620 nm).
- Data Analysis:
 - Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
 - Normalize the data to the vehicle control (0% inhibition) and a baseline control (no agonist, 100% inhibition).

- Plot the normalized response against the log concentration of **ML375** and fit the data to a four-parameter logistic equation to determine the IC50 value.

Concluding Remarks

The protocols outlined in these application notes provide robust and reliable methods for characterizing the in vitro activity of **ML375** as a negative allosteric modulator of the M5 muscarinic receptor. The choice between the calcium mobilization and IP1 accumulation assays may depend on available equipment and the specific experimental goals. For high-throughput screening, the calcium mobilization assay is often preferred due to its faster kinetics, while the IP1 accumulation assay is an excellent choice for detailed pharmacological characterization due to its stability and robustness. When combined with radioligand binding studies to confirm the allosteric mechanism, these functional assays provide a comprehensive in vitro pharmacological profile of **ML375**.

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